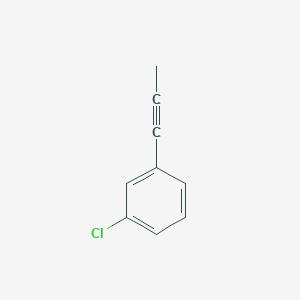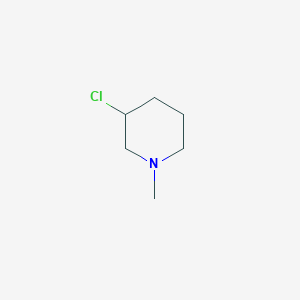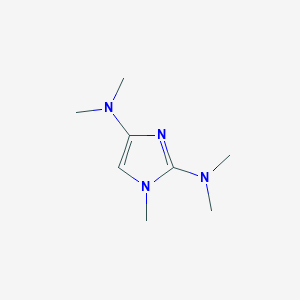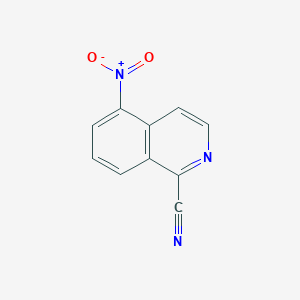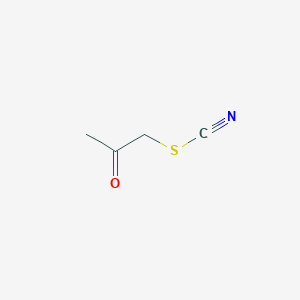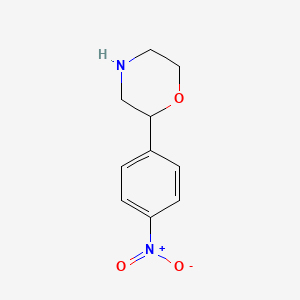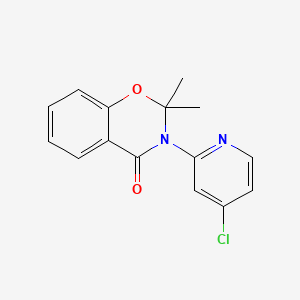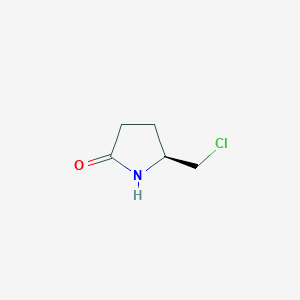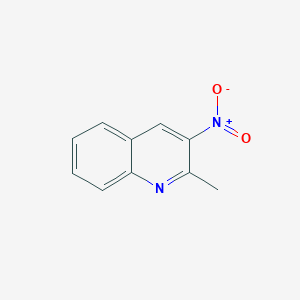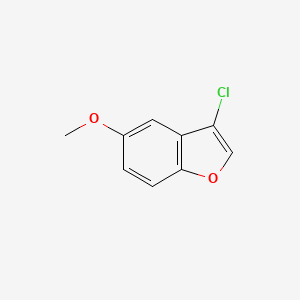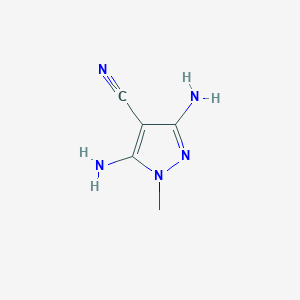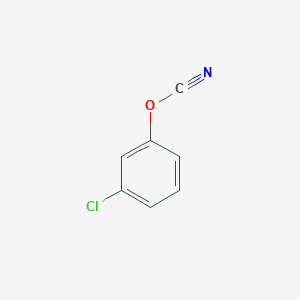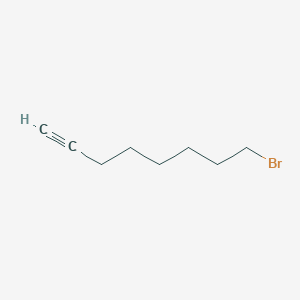
8-Bromooct-1-yne
Overview
Description
8-Bromooct-1-yne is a chemical compound with the formula C8H13Br . It is used for research purposes and is often used as a PROTAC linker .
Synthesis Analysis
This compound has been used in the preparation of polymerizable ligands, which are required for the synthesis of quantum dot-labelled polymer beads . A Grignard reagent derived from 8-bromo-1-octene has been used in the synthesis of (2 S,3 S,5 R)-5- [ (1 R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H13Br . The InChI code for this compound is 1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 . The canonical SMILES representation is C#CCCCCCCBr .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.1 g/mol . It is a liquid at room temperature . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 188.02006 g/mol .Scientific Research Applications
DNA Radiosensitizer in Cancer Therapy
8-Bromoadenine (8BrA), an analog of 8-Bromooct-1-yne, has been explored as a potential DNA radiosensitizer for cancer radiation therapy. Its interactions with low-energy electrons (LEEs), produced during DNA damage by high-energy radiation, make it a candidate for enhancing cancer treatments. Studies show that electron attachment to 8BrA in the gas phase results in a stable parent anion, important for inducing DNA strand breaks in cancerous tissue (Schürmann et al., 2017).
Synthesis of Halogenated Marine Natural Compounds
This compound derivatives have been used in the enantioselective synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes. These compounds, derived from bromonium initiated intramolecular carbocyclization reactions, are important for synthesizing a wide variety of six-membered spirocycle-containing natural compounds (Martín et al., 1986).
Nucleic Acid Structure Probing
8-Bromodeoxyguanosine (8-Br-dG), another derivative, has been utilized as a chemical probe for the conformation about glycosidic bonds in unusual nucleic acid structures. Such chemical modifications are crucial for understanding nucleic acid structure and protein-nucleic acid interactions (Dias et al., 1994).
Organic Synthesis Applications
In organic synthesis, compounds related to this compound have been employed in various reactions. For instance, 3-Bromoprop-1-yne is used for carbonyl propargylation or allenylation, contributing to the synthesis of important organic molecules (Masuyama et al., 1998).
Crystal and Molecular Structure Studies
8-Bromoguanosine, a related compound, has been studied for its unique syn conformation in crystal structures. This research provides insights into the impacts of halogen substituents on the structure and function of nucleic acids (Tavale & Sobell, 1970).
Safety and Hazards
8-Bromooct-1-yne is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, H335, and H227 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mechanism of Action
Target of Action
8-Bromooct-1-yne is a six-carbon reagent containing an alkyne group and a bromide group . The primary target of this compound is azide-bearing compounds or biomolecules . The alkyne group in the compound can react with these targets in Click Chemistry reactions .
Mode of Action
The mode of action of this compound involves its interaction with azide-bearing compounds or biomolecules through Click Chemistry reactions . These reactions occur under the catalyzation of copper . The specific changes resulting from this interaction depend on the nature of the azide-bearing compound or biomolecule involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Click Chemistry reactions with azide-bearing compounds or biomolecules occur under the catalyzation of copper . Therefore, the presence and concentration of copper in the environment would likely influence the compound’s action. Additionally, the compound is stored in dry conditions at 2-8°C , suggesting that temperature and humidity could also impact its stability.
properties
IUPAC Name |
8-bromooct-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGUUBNZPZPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455373 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81216-13-9 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooct-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



